1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea is a member of quinolines.
Scientific Research Applications
Binding to Human Orexin-1 Receptor
The compound's binding to the human orexin-1 (OX1) receptor has been characterized, indicating its potential use in investigating physiological functions of OX1 receptors. This research employed radioligand binding assays to examine specific binding characteristics (Langmead et al., 2004).
Anticancer Activity
A study synthesized derivatives of 1,2,4-triazolo[4,3-a]-quinoline, including compounds structurally similar to the given chemical, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential applications in cancer research and treatment (Reddy et al., 2015).
Fluorescent Chemosensor for Zn2+
A chemosensor comprising a quinoline moiety, structurally related to the queried compound, was developed for detecting and quantifying Zn2+ in water samples. This indicates the compound's potential use in environmental monitoring and analytical chemistry (Kim et al., 2016).
Fluorophore in Biomedical Analysis
The compound's derivative, 6-Methoxy-4-quinolone, was identified as a novel fluorophore with strong fluorescence in a wide pH range, highlighting its use in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Synthesis and X-ray Structure of Pharmacologically Relevant Compounds
Research on the regioselective synthesis and X-ray structure of pharmacologically relevant compounds, including chloroquinoline and dihydropyrimidone moieties, has been reported. This implies the compound's relevance in the development of new pharmaceuticals (Watermeyer et al., 2009).
Molecular Imaging Agents for Angiogenesis
A study involved the formation of fluorine-18 labeled diaryl ureas, based on a structure similar to the queried compound, as potential PET biomarkers for angiogenic processes. This suggests its application in molecular imaging (Ilovich et al., 2008).
properties
Product Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea |
---|---|
Molecular Formula |
C23H27FN4O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea |
InChI |
InChI=1S/C23H27FN4O3/c1-27(2)11-4-12-28(23(30)25-19-7-5-18(24)6-8-19)15-17-13-16-14-20(31-3)9-10-21(16)26-22(17)29/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
BRCYHVMNAQBSJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.